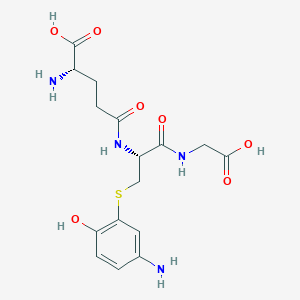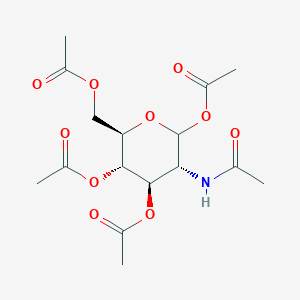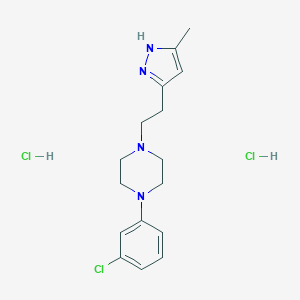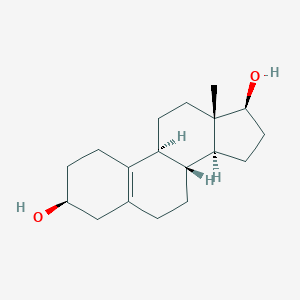
脱アセチルアセトアミノフェングルタチオン
概要
説明
Desacetyl Acetaminophen Glutathione is a synthetic compound derived from acetaminophen and glutathione. It is known for its pharmacological activities, including anti-inflammatory, detoxifying, and antioxidant properties . This compound is a white to pale yellow crystalline powder with good solubility and is used in various therapeutic applications to enhance liver antioxidant capacity and reduce free radical generation .
科学的研究の応用
Desacetyl Acetaminophen Glutathione has a wide range of scientific research applications, including:
作用機序
Target of Action
Desacetyl Acetaminophen Glutathione primarily targets glutathione (GSH) , a tripeptide with many roles in cells . It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement, and reduces peroxides .
Mode of Action
Desacetyl Acetaminophen Glutathione interacts with its targets through a series of biochemical reactions. The primary therapeutic effect of N-acetyl-cysteine (NAC), a precursor of glutathione (GSH), is the replenishment of GSH, which can scavenge the reactive metabolite of Acetaminophen (APAP) . Later effects include the scavenging of reactive oxygen in mitochondria and support of mitochondrial energy metabolism .
Biochemical Pathways
The affected pathways involve the metabolism and detoxification of Acetaminophen. Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .
Pharmacokinetics
Most of the drug is eliminated by glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1), respectively . Some is converted by cyp2e1 and other cytochrome p450 enzymes to a reactive intermediate that can bind to sulfhydryl groups . The glucuronide, sulfate, and GSH conjugates are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Result of Action
The result of the compound’s action is the detoxification of Acetaminophen and the prevention of liver damage. The metabolite can deplete liver glutathione (GSH) and modify cellular proteins . GSH binding occurs spontaneously, but may also involve GSH-S-transferases . Protein binding leads to oxidative stress and mitochondrial damage .
Action Environment
The action of Desacetyl Acetaminophen Glutathione can be influenced by environmental factors. For instance, in marine organisms subjected to contamination resulting from large human settlements along coastal areas, the effects of Acetaminophen can be potentiated . Therefore, the environment plays a crucial role in the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Desacetyl Acetaminophen Glutathione plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it is known to interact with enzymes such as UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . These interactions are crucial for the metabolism of acetaminophen .
Cellular Effects
Desacetyl Acetaminophen Glutathione has profound effects on various types of cells and cellular processes . It influences cell function by interacting with cellular proteins, leading to oxidative stress and mitochondrial damage . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Desacetyl Acetaminophen Glutathione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted by cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups . This metabolite can deplete liver glutathione (GSH) and modify cellular proteins .
Temporal Effects in Laboratory Settings
The effects of Desacetyl Acetaminophen Glutathione change over time in laboratory settings . It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of Desacetyl Acetaminophen Glutathione vary with different dosages in animal models . Studies have shown that at therapeutic doses, it is safe, but overdose can cause severe liver injury .
Metabolic Pathways
Desacetyl Acetaminophen Glutathione is involved in several metabolic pathways . It interacts with enzymes such as UDP-glucuronosyltransferases and sulfotransferases, which are crucial for the metabolism of acetaminophen .
Transport and Distribution
Desacetyl Acetaminophen Glutathione is transported and distributed within cells and tissues . It interacts with transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Subcellular Localization
The subcellular localization of Desacetyl Acetaminophen Glutathione affects its activity or function . It is found in various compartments or organelles within the cell, and its localization can be influenced by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Desacetyl Acetaminophen Glutathione is synthesized through a chemical reaction between acetaminophen and glutathione. The process involves the formation of a conjugate by combining these two molecules under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of Desacetyl Acetaminophen Glutathione involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes steps such as mixing, heating, and purification to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions: Desacetyl Acetaminophen Glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activities and stability.
Common Reagents and Conditions:
Oxidation: This reaction involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to modify the compound’s structure.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups into the compound.
Major Products Formed: The primary products formed from these reactions include modified versions of Desacetyl Acetaminophen Glutathione with altered pharmacological properties. These modifications can enhance the compound’s efficacy and stability .
類似化合物との比較
Acetaminophen Glutathione: A conjugate of acetaminophen and glutathione, similar in structure but with different pharmacological properties.
N-acetylcysteine: A precursor to glutathione, used to replenish glutathione levels in the body.
Glutathione: A tripeptide with antioxidant properties, used in various therapeutic applications.
Uniqueness: Desacetyl Acetaminophen Glutathione is unique due to its specific combination of acetaminophen and glutathione, which provides enhanced pharmacological activities compared to its individual components. Its ability to modulate oxidative stress, detoxify harmful substances, and reduce inflammation makes it a valuable compound in scientific research and therapeutic applications .
特性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOCFGATFKYGA-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926488 | |
| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129762-76-1 | |
| Record name | Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)


![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)






